molecular formula C9H9NO3 B8410872 3-Carbamoyl-4-methoxy-benzaldehyde

3-Carbamoyl-4-methoxy-benzaldehyde

Cat. No. B8410872
M. Wt: 179.17 g/mol
InChI Key: ZRROFQMEXRNWIB-UHFFFAOYSA-N
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Patent
US06369226B1

Procedure details

3-Carbamoyl-4-methoxy-benzaldehyde compound 41 (1.065 g, 5.95 mmol) was stirred in dry CH2Cl2 (120 mL) at −78° C. under argon. Boron tribromide (10.71 mL, 1.0 M, 10.71 mmol) was added, and the reaction stirred 18 h while warming to 23° C. The reaction was quenched with 0.05 N HCl (80 mL), and was allowed to stir for 15 min. The organic layer was collected, and the aqueous layer was further extracted with EtOAc (2×50 mL). Organics were combined, dried (Na2SO4), and concentrated. Purification by flash chromatography (60% EtOAc/CHCl3) gave 540 mg (55%) of 5-formyl-2-hydroxy-benzamide 42 as a white solid. 1H NMR (DMSO-d6) δ 14.00 (1 H, s), 9.88 (1 H, s), 8.73 (1 H, br s), 8.55 (1 H, d, J=1.5 Hz), 8.21 (1 H, br s), 8.00 (1 H, dd, J=8.7, 1.5 Hz), 7.13 (1 H, d, J=8.7 Hz); IR (KBr) 3420, 3237, 1686, 1618, 1493, 1375, 1279, 1196 cm−1. Anal. (C8H7NO3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.065 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12]C)[CH:7]=[O:8])(=[O:3])[NH2:2].B(Br)(Br)Br>C(Cl)Cl>[CH:7]([C:6]1[CH:9]=[CH:10][C:11]([OH:12])=[C:4]([CH:5]=1)[C:1]([NH2:2])=[O:3])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C=1C=C(C=O)C=CC1OC
Name
Quantity
1.065 g
Type
reactant
Smiles
C(N)(=O)C=1C=C(C=O)C=CC1OC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.71 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction stirred 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.05 N HCl (80 mL)
STIRRING
Type
STIRRING
Details
to stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (60% EtOAc/CHCl3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C(=O)N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.